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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)ethanol

Cat. No.: B1581629

An In-depth Technical Guide to 1-(4-Chlorophenyl)ethanol

This technical guide provides a comprehensive overview of the chemical structure, properties,
synthesis, and analysis of 1-(4-Chlorophenyl)ethanol, a key intermediate in the development
of pharmaceuticals and other fine chemicals. This document is intended for researchers,
scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Identification

1-(4-Chlorophenyl)ethanol is an aromatic alcohol characterized by a chlorophenyl group
attached to an ethanol backbone. The chlorine atom is substituted at the para-position (position
4) of the phenyl ring.

Chemical Formula: CsHsCIO[1][2][3]

Systematic IUPAC Name: 1-(4-chlorophenyl)ethanol

CAS Number: 3391-10-4[1][2][3][4][5]

Synonyms: p-Chloro-a-methylbenzyl alcohol, 4-Chloro-a-methylbenzenemethanol[4][5]
The structural formula is represented by the following SMILES and InChlKey identifiers:

« SMILES: CC(O)clcce(Cl)cel[2][41[6]
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« InChiKey: MVOSNPUNXINWAD-UHFFFAOYSA-N[2][4][6]

Physicochemical Properties

1-(4-Chlorophenyl)ethanol is typically a colorless to pale yellow liquid at room temperature.[1]
[4] It is soluble in common organic solvents but has limited solubility in water.[1] A summary of
its key quantitative properties is provided in the table below.

Property Value Reference(s)
Molecular Weight 156.61 g/mol [2][3][4]
Appearance Clear, colorless liquid [1114]

Density 1.171 g/mL at 25 °C [21[41[7]
Boiling Point 119 °C at 10 mmHg [41[71[8]
122-124 °C at 15 Torr [5]

Refractive Index n20/D 1.541 [41[8]

Flash Point >110 °C (>230 °F) [71[9]

pKa 14.22 + 0.20 (Predicted) [1]

Synthesis of 1-(4-Chlorophenyl)ethanol

The synthesis of 1-(4-Chlorophenyl)ethanol can be achieved through various methods, most
commonly via the reduction of the corresponding ketone, 4'-chloroacetophenone. A detailed
experimental protocol based on a patented multi-step synthesis is outlined below. This process
involves the conversion of 4'-chloroacetophenone to an intermediate, 4-chlorophenylacetic
acid, via the Willgerodt-Kindler reaction, followed by reduction to the target alcohol.

Logical Workflow of Synthesis
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Step 1: Willgerodt-Kindler Reaction
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Caption: Synthesis workflow for 1-(4-Chlorophenyl)ethanol.

Experimental Protocol

Step 1: Synthesis of 1-(4-Chlorophenyl)-2-morpholinoethanethione (Willgerodt-Kindler
Intermediate)[10]

e To a 100 mL three-necked flask equipped with a magnetic stirrer, add 11.8 mL (135.6 mmol)
of morpholine.

e Add 6.0 g (39 mmol) of 4'-chloroacetophenone and 2.0 g (62.4 mmol) of sulfur powder.
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Heat the mixture to reflux at 127°C and maintain for 5 hours.
Cool the reaction mixture to room temperature.
Add 100 mL of ethyl acetate and stir for 30 minutes.

Filter the mixture to obtain the crude light-yellow solid product, which is used directly in the
next step without further purification.

Step 2: Synthesis of 4-Chlorophenylacetic Acid (Hydrolysis)[10]

In a 200 mL three-necked flask, add 80 mL of 50% ethanol.

Add the crude thioamide intermediate from Step 1 and 5.6 g (100 mmol) of potassium
hydroxide.

Heat the mixture to reflux for 24 hours.

Cool the reaction to room temperature and add 70 mL of water.

Adjust the pH to 7 using 6N hydrochloric acid and filter to remove any precipitated solids.
Further acidify the filtrate to pH 2 with 6N hydrochloric acid to precipitate the product.

Filter the white solid, wash with water (2 x 30 mL), and dry to yield 4-chlorophenylacetic acid.

Step 3: Synthesis of 1-(4-Chlorophenyl)ethanol (Reduction)[10]

Set up a 200 mL three-necked flask under a nitrogen atmosphere, equipped with a
mechanical stirrer.

Add 50 mL of anhydrous tetrahydrofuran (THF) and cool the flask to 0°C in an ice-salt bath.

Add 2.2 g (57.8 mmol) of sodium borohydride, followed by 4.6 g (27 mmol) of 4-
chlorophenylacetic acid from Step 2. Stir for 10 minutes.

Prepare a solution of 6.86 g (27 mmol) of iodine in 40 mL of anhydrous THF. Add this
solution dropwise to the reaction mixture, maintaining the temperature below 10°C.
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 After the addition is complete, continue the reaction for 1 hour at 0-10°C.

» Allow the reaction to warm to room temperature and stir for an additional hour.

e Slowly add 30 mL of methanol dropwise to quench the reaction.

e Remove the solvent under reduced pressure.

e To the residue, add 80 mL of 20% potassium hydroxide solution and stir for 30 minutes.
o Extract the aqueous layer with dichloromethane (3 x 40 mL).

o Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous
sodium sulfate.

o Evaporate the solvent under reduced pressure to obtain the final product, 1-(4-
Chlorophenyl)ethanol, as a colorless liquid.

Analytical Characterization

The identity and purity of 1-(4-Chlorophenyl)ethanol are typically confirmed using standard
analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)
spectroscopy, and Mass Spectrometry (MS).

General Protocol for NMR and IR Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCIs3) with a
small amount of tetramethylsilane (TMS) as an internal standard. The *H NMR spectrum is
recorded on a spectrometer (e.g., 400 or 500 MHz). The expected signals for 1-(4-
chlorophenyl)ethanol include a doublet for the methyl protons, a quartet for the methine
proton, a singlet for the hydroxyl proton (which may be broad), and multiplets or doublets in
the aromatic region for the phenyl protons.[11]

e 13C NMR: A 3C NMR spectrum is recorded under similar conditions. Expected signals would
correspond to the methyl carbon, the hydroxyl-bearing methine carbon, and the four distinct
carbons of the p-substituted phenyl ring.[11][12]

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1581629?utm_src=pdf-body
https://www.benchchem.com/product/b1581629?utm_src=pdf-body
https://www.benchchem.com/product/b1581629?utm_src=pdf-body
https://www.benchchem.com/product/b1581629?utm_src=pdf-body
https://www.benchchem.com/product/b1581629?utm_src=pdf-body
https://unacademy.com/content/nta-ugc/study-material/chemistry/willgerodt-rearrangement/
https://unacademy.com/content/nta-ugc/study-material/chemistry/willgerodt-rearrangement/
https://patents.google.com/patent/US9227900B2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy:

o Athin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or
analyzed using an ATR-FTIR spectrometer. The IR spectrum is recorded. Key characteristic
absorption bands include a broad peak around 3300-3400 cm~1 corresponding to the O-H
stretch of the alcohol, C-H stretching peaks (aromatic and aliphatic), C=C stretching peaks in
the aromatic region (approx. 1490-1600 cm~1), and a C-O stretching peak around 1080-1100
cm~1[11]

Applications in Research and Development

1-(4-Chlorophenyl)ethanol serves as a crucial building block in the synthesis of a wide range
of organic molecules.[1] Its primary applications are in the pharmaceutical and agrochemical
industries.[1]

¢ Pharmaceutical Synthesis: It is an intermediate in the preparation of various active
pharmaceutical ingredients (APIs). The chiral versions of this alcohol are particularly
valuable for synthesizing enantiomerically pure drugs.

e Agrochemicals: It is used in the synthesis of fungicides and other crop protection agents.
o Material Science: It can be used in the synthesis of dyes and pigments.[1]

o Antimicrobial Properties: The compound itself has been noted to exhibit some antimicrobial
and antifungal properties.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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